molecular formula C8H3F4N B057205 3-Fluoro-4-(trifluoromethyl)benzonitrile CAS No. 231953-38-1

3-Fluoro-4-(trifluoromethyl)benzonitrile

Cat. No. B057205
M. Wt: 189.11 g/mol
InChI Key: CFPNGJCBTZAVDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile can involve multiple steps, including halogenation, cyanation, and functional group transformations. A notable method involves starting from m-fluoro-(trifluoromethyl)benzene, followed by bromination, Grignard reaction, cyanidation, and amination, achieving an overall yield of 49.2%. This method is highlighted as an environmentally friendly and practical approach for producing this compound (Zhang, 2012).

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(trifluoromethyl)benzonitrile and its analogs has been extensively studied to understand the influence of fluorine atoms on the molecule's properties. For instance, the analysis of C−H···F interactions in fluorobenzenes provides insights into the weak acceptor capabilities of the C−F group, crucial for understanding the chemical behavior of fluorinated compounds like 3-Fluoro-4-(trifluoromethyl)benzonitrile (Thalladi et al., 1998).

Chemical Reactions and Properties

3-Fluoro-4-(trifluoromethyl)benzonitrile participates in various chemical reactions due to its active nitrile group and the presence of fluorine atoms. Its reactivity includes cycloaddition reactions, where the compound can undergo transformations with different reactants to form new structures, indicating its versatility in synthetic chemistry (Wakefield & Wright, 1970).

Scientific Research Applications

  • Non-linear Optics

    • Summary of Application : The compound has been studied for its potential applications in the field of non-linear optics .
    • Methods of Application : The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . The FTIR and FT-Raman spectra of the compound were investigated and compared with observed data .
    • Results or Outcomes : The study found that the compound could be an efficient tool for future applications in non-linear optics . The HOMO-LUMO energy gap of the compound provides evidence for the presence of intermolecular interactions .
  • Reference Compound in Electron Affinity Determination

    • Summary of Application : The compound has been used as a reference in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of the experiment were not provided in the source .
  • Synthesis of Amino-Acetonitrile Derivatives

    • Summary of Application : This compound is used as a reactant in the synthesis of amino-acetonitrile derivatives .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of the experiment were not provided in the source .
  • Pharmaceutical Intermediate

    • Summary of Application : It is used as a pharmaceutical intermediate .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of the experiment were not provided in the source .
  • Synthesis of Thioimidazolinone Compounds

    • Summary of Application : This compound is used as a reagent in the synthesis of thioimidazolinone compounds, which are potential anti-prostate cancer drugs .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of the experiment were not provided in the source .
  • Synthesis of Diphenylthioethers

    • Summary of Application : It is used for the synthesis of diphenylthioethers .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of the experiment were not provided in the source .

Safety And Hazards

3-Fluoro-4-(trifluoromethyl)benzonitrile is considered hazardous. It can cause skin irritation and serious eye irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNGJCBTZAVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372134
Record name 3-Fluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)benzonitrile

CAS RN

231953-38-1
Record name 3-Fluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Anbarasan, H Neumann… - Chemistry–A European …, 2011 - Wiley Online Library
N‐Cyano‐N‐phenyl‐p‐methylbenzenesulfonamide has been used as a more benign electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl …
J Hess, M Patra, V Pierroz, B Spingler, A Jabbar… - …, 2016 - ACS Publications
There is major demand for the development of structurally new anti-infectives using innovative approaches to circumvent multidrug resistance in parasites. Herein, we describe the …
Number of citations: 21 pubs.acs.org
J Hess, M Patra, A Jabbar, V Pierroz… - Dalton …, 2016 - pubs.rsc.org
In this study, we present the design, synthesis, characterization and biological evaluation of structurally new ferrocenyl and ruthenocenyl derivatives of the organic anthelmintic …
Number of citations: 10 pubs.rsc.org
J Hess, M Patra, L Rangasamy… - … A European Journal, 2016 - Wiley Online Library
The discovery of novel drugs against animal parasites is in high demand due to drug‐resistance problems encountered around the world. Herein, the synthesis and characterization of …
J Hess, M Patra, A Jabbar, V Pierroz, S Konatschnig…
Number of citations: 0

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